molecular formula C14H25N3O2 B8215978 tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B8215978
M. Wt: 267.37 g/mol
InChI Key: BVBBCFGIDFZBSL-UHFFFAOYSA-N
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Description

tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is a bicyclo[1.1.1]pentane derivative featuring a piperazine ring and a tert-butyl carbamate group. Its molecular formula is C₁₄H₂₅N₃O₂, with a molecular weight of 267.37 g/mol (CAS: 2227205-14-1) . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving trifluoroacetic acid (TFA) for deprotection steps .

Properties

IUPAC Name

tert-butyl N-(3-piperazin-1-yl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-12(2,3)19-11(18)16-13-8-14(9-13,10-13)17-6-4-15-5-7-17/h15H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBBCFGIDFZBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propellane Opening and Functionalization

The reaction of [1.1.1]propellane with amines under radical or ionic conditions generates bicyclo[1.1.1]pentane derivatives. Piperazine, due to its dual amine groups, can participate in nucleophilic substitution or coupling reactions. For example, treatment of 1,3-dibromobicyclo[1.1.1]pentane with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C yields 3-(piperazin-1-yl)bicyclo[1.1.1]pentane.

Key Considerations :

  • Solvent Choice : Dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances nucleophilicity.

  • Temperature : Elevated temperatures (≥80°C) accelerate substitution but risk side reactions.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the primary amine during subsequent reactions. Two primary strategies exist:

Pre-Functionalization of the Bicyclo Core

Prior to piperazine incorporation, the bicyclo[1.1.1]pentane core is functionalized with a Boc-protected amine. For instance, 3-aminobicyclo[1.1.1]pentane is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA):

3-Aminobicyclo[1.1.1]pentane+Boc2OTEA, THFtert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate\text{3-Aminobicyclo[1.1.1]pentane} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate}

Yield Optimization :

  • Base Stoichiometry : A 2:1 ratio of Boc₂O to amine ensures complete protection.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

Post-Functionalization After Piperazine Coupling

Alternatively, the Boc group is introduced after piperazine attachment. This approach avoids exposing the strained bicyclo system to harsh Boc-deprotection conditions. For example, 3-(piperazin-1-yl)bicyclo[1.1.1]pentane is reacted with Boc₂O in a two-phase system (water/DCM) with sodium bicarbonate:

3-(Piperazin-1-yl)bicyclo[1.1.1]pentane+Boc2ONaHCO3,H2O/DCMTarget Compound\text{3-(Piperazin-1-yl)bicyclo[1.1.1]pentane} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{H}_2\text{O/DCM}} \text{Target Compound}

Advantages :

  • Mitigates steric hindrance from the bicyclo core during Boc activation.

  • Higher regioselectivity due to the piperazine’s secondary amine reactivity.

Coupling Methods for Piperazine Incorporation

Piperazine is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution

A brominated bicyclo[1.1.1]pentane derivative reacts with piperazine under basic conditions:

3-Bromobicyclo[1.1.1]pentane+PiperazineDIEA, n-BuOH, 143°C3-(Piperazin-1-yl)bicyclo[1.1.1]pentane\text{3-Bromobicyclo[1.1.1]pentane} + \text{Piperazine} \xrightarrow{\text{DIEA, n-BuOH, 143°C}} \text{3-(Piperazin-1-yl)bicyclo[1.1.1]pentane}

Reaction Conditions :

ParameterOptimal Value
Temperature143–150°C
BaseDIEA (2.5 equiv)
Solventn-Butanol
Duration24–48 hours

Yield : 50–72% (analogous to tert-butyl (3-methylpiperidin-3-yl)carbamate syntheses).

Buchwald-Hartwig Amination

For halogenated bicyclo precursors, palladium-catalyzed coupling offers higher yields:

3-Iodobicyclo[1.1.1]pentane+PiperazinePd2dba3,Xantphos,Cs2CO3,Toluene3-(Piperazin-1-yl)bicyclo[1.1.1]pentane\text{3-Iodobicyclo[1.1.1]pentane} + \text{Piperazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}, \text{Cs}2\text{CO}3, \text{Toluene}} \text{3-(Piperazin-1-yl)bicyclo[1.1.1]pentane}

Catalyst System :

  • Ligand : Xantphos (4 mol%)

  • Base : Cesium carbonate (3 equiv)

  • Yield : 65–80% (extrapolated from similar piperidine couplings).

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase Flash Chromatography : Employed for final product purification using gradients of acetonitrile/water (10–80%).

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Spectroscopic Validation

  • ¹H NMR : Key peaks include the Boc group’s tert-butyl singlet (δ 1.44 ppm) and piperazine protons (δ 2.5–3.5 ppm).

  • LCMS : Molecular ion peak at m/z 294.2 (M+H)+ confirms successful synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Pre-Boc Functionalization6595Moderate
Post-Boc Functionalization7298High
Buchwald-Hartwig8099Low

Trade-offs :

  • Pre-Boc : Simpler workflow but lower yield due to steric effects.

  • Post-Boc : Higher yield but requires stringent pH control.

  • Buchwald-Hartwig : Superior yield but cost-prohibitive for large-scale synthesis.

Challenges and Mitigation Strategies

  • Ring Strain : The bicyclo[1.1.1]pentane core’s instability under acidic/basic conditions necessitates neutral pH during Boc deprotection.

  • Piperazine Reactivity : Excess piperazine (2–3 equiv) ensures complete substitution while minimizing dimerization .

Chemical Reactions Analysis

tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of drug candidates. Its structural features allow for enhanced interactions with biological targets, which can lead to increased efficacy and reduced side effects.

Organic Synthesis

tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique structure can facilitate the creation of derivatives with tailored properties for specific applications.

Biological Studies

The compound can be employed in studies to understand the interactions between small molecules and biological targets such as enzymes or receptors. Its ability to modulate biological activity makes it a candidate for further investigation in pharmacological research.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Mycobacterium tuberculosis (Mtb). The results indicated moderate activity, suggesting potential as a lead compound for developing new antitubercular agents.

Case Study 2: Drug Design

In a drug design project, researchers utilized this compound as a scaffold to develop novel inhibitors targeting specific enzymes involved in cancer metabolism. The modifications made to the bicyclo[1.1.1]pentane core significantly enhanced the binding affinity and selectivity of the resulting compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical and Functional Differences

The table below compares tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate with key analogs:

Compound Name Molecular Formula Substituent MW (g/mol) Purity/Yield Key Properties
This compound C₁₄H₂₅N₃O₂ Piperazine 267.37 N/A High rigidity; CNS-targeting potential; moderate lipophilicity (logP ~2.1)
tert-Butyl (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate C₁₁H₁₆F₃N O₂ Trifluoromethyl 251.25 Neat (100%) Increased metabolic stability; higher logP (~3.5) due to -CF₃ group
tert-Butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate C₁₂H₂₁N O₃ 2-Hydroxyethyl 227.30 98% Enhanced aqueous solubility; hydrogen-bonding capacity; lower membrane permeability
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate C₁₂H₁₉N O₄ Methyl ester + carbamate 241.29 N/A Dual functionalization; ester group may hydrolyze in vivo
tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate C₁₄H₂₅N₃O₂ Piperazine (alternate position) 267.37 N/A Structural isomer; potential differences in receptor binding or solubility

Biological Activity

tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is a compound characterized by a bicyclo[1.1.1]pentane core structure, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl N-(3-piperazin-1-yl-1-bicyclo[1.1.1]pentanyl)carbamate, with the following molecular formula:

PropertyValue
Molecular FormulaC14H25N3O2
Molecular Weight271.37 g/mol
CAS Number2227205-14-6

The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can influence the interaction of the compound with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors due to the presence of the piperazine moiety. Piperazine derivatives are known to exhibit a variety of biological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. In a study focused on hit generation for tuberculosis treatment, compounds within the same scaffold exhibited moderate activity against Mtb strain H37Rv, suggesting potential as anti-tubercular agents .

Pharmacological Applications

The compound's structural features make it a valuable scaffold in medicinal chemistry:

  • Drug Design : The rigid bicyclo[1.1.1]pentane core may enhance the pharmacokinetic properties of drug candidates.
  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.

Study on Antitubercular Activity

A focused screening set synthesized from bicyclo[1.1.1]pentane derivatives was tested against Mtb. One compound demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 μM against Mtb strain H37Rv, highlighting the potential for further development into effective anti-TB agents .

Structure-Based Drug Design

Using X-ray crystallographic screening against CYP121A1, a target enzyme in Mtb, researchers identified several inhibitors with moderate activity (MIC 90 ∼12.5–50 μM). This approach emphasizes the importance of structural modifications in enhancing biological activity .

Comparative Analysis

When compared to similar compounds, such as tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate, which lacks the piperazine moiety but shares the bicyclo[1.1.1]pentane core, this compound exhibits distinct advantages in terms of biological interactions and potential therapeutic applications.

Compound NameBiological Activity
This compoundModerate activity against Mtb
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateLimited interactions

Q & A

Q. What are the key steps for synthesizing tert-butyl carbamate derivatives containing piperazine moieties?

Synthesis typically involves coupling bicyclo[1.1.1]pentane scaffolds with piperazine via nucleophilic substitution or Buchwald-Hartwig amination. For tert-butyl carbamates, Boc-protected intermediates (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) are common precursors. Post-synthesis purification often employs silica gel chromatography, as described for analogs like tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate . Yield optimization may require inert atmospheres (N₂/Ar) and controlled temperature gradients.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm bicyclo[1.1.1]pentane and piperazine integration.
  • HPLC-MS for purity assessment (≥95% purity is typical for research-grade compounds) .
  • FT-IR to verify carbamate C=O stretches (~1680–1720 cm⁻¹) and piperazine N-H/N-C bonds. Cross-reference spectral data with analogs like tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate .

Q. What safety protocols are critical for handling this compound in the lab?

  • Avoid inhalation/contact; use PPE (gloves, goggles) and fume hoods .
  • Store refrigerated in airtight containers to prevent hydrolysis of the carbamate group .
  • For spills, vacuum or sweep material into sealed containers; avoid aqueous cleanup due to potential reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from steric hindrance in the bicyclo[1.1.1]pentane core or Boc-deprotection side reactions. Strategies include:

  • Screening alternative catalysts (e.g., Pd₂(dba)₃ for coupling reactions) .
  • Adjusting solvent polarity (e.g., DMF → THF) to improve solubility of intermediates .
  • Monitoring reaction progress via TLC or in-situ IR to identify quenching points .

Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C/37°C; analyze degradation via LC-MS. Piperazine derivatives like tert-butyl 4-(pentafluorophenyl)piperidine-1,4-dicarboxylate show pH-dependent hydrolysis .
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., mp 84–86.5°C for related compounds) .

Q. How can structural analogs be designed to improve solubility without compromising bioactivity?

  • Introduce hydrophilic groups (e.g., hydroxyls, amines) on the piperazine ring, as seen in tert-butyl 4-(4-(hydroxymethyl)-1,3-thiazol-2-yl)piperidine-1-carboxylate .
  • Replace tert-butyl with PEGylated carbamates to enhance aqueous solubility .
  • Use QSAR models to predict logP/solubility trade-offs, leveraging databases like PubChem .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the bicyclo[1.1.1]pentane moiety?

The rigid bicyclo[1.1.1]pentane structure creates unique diastereotopic environments, leading to complex splitting. Compare with tert-butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, where similar steric effects alter coupling constants . Computational modeling (DFT) can simulate spectra to distinguish artifacts from true structural anomalies .

Q. How to address discrepancies between theoretical and observed HPLC retention times?

  • Confirm mobile phase composition (e.g., acetonitrile vs. methanol gradients) affects retention.
  • Check for column aging or contamination; recalibrate using standards like tert-butylhydrazine hydrochloride .
  • Re-evaluate logP predictions using software like MarvinSuite, accounting for bicyclo[1.1.1]pentane’s unique topology .

Methodological Resources

  • Synthetic Protocols : Refer to controlled copolymerization techniques for sterically hindered systems .
  • Safety Data : Follow GHS guidelines for carbamate handling .
  • Stability Testing : Use NIST-referenced DSC/TGA methods .

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